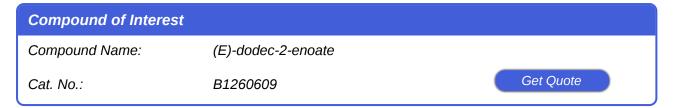


Comparative Analysis of (E)-dodec-2-enoate Analogues in Preclinical Gastric Ulcer Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the dose-response data for a derivative of **(E)-dodec-2-enoate**, specifically (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, in a preclinical model of gastric injury. Due to the limited publicly available data on **(E)-dodec-2-enoate** itself, this analogue serves as a primary subject for this analysis. The guide compares its gastroprotective effects with the established anti-ulcer agent, carbenoxolone. All data is presented in structured tables, with detailed experimental protocols and visualizations of the proposed signaling pathway and experimental workflow.

Dose-Response Data Summary

The following table summarizes the dose-dependent gastroprotective effects of (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate and the comparator drug, carbenoxolone, in an ethanol-induced gastric lesion model in mice. The data is extracted from a peer-reviewed study and illustrates the percentage of gastroprotection at various oral doses.



Compound	Dose (mg/kg)	Mean Ulcerated Area (mm²) ± SEM	Percentage of Gastroprotection (%)
Vehicle Control (0.5% Tween 80)	-	135.4 ± 10.2	-
(E)-ethyl-12- cyclohexyl-4,5- dihydroxydodec-2- enoate	3	98.7 ± 8.5	27.1
30	45.2 ± 5.1	66.6	
100	13.4 ± 4.2	90.1	-
Carbenoxolone	10	102.3 ± 9.8	24.4
30	65.1 ± 7.3	52.0	
100	28.9 ± 4.9	78.7	-

^{*}p \leq 0.05 compared to the vehicle control group.

The study reported an ED $_{50}$ of 5.92 \pm 2.48 mg/kg for (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate.

Experimental Protocols

The data presented was obtained from experiments conducted using an ethanol-induced gastric ulcer model in mice. This is a standard and widely used preclinical model to evaluate the gastroprotective potential of test compounds.

Animals

Male CD1 mice, weighing between 30-40g, were used for the experiments. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. Prior to the experiment, the mice were fasted for 24 hours but had continued access to water.



Induction of Gastric Lesions

Gastric ulcers were induced by the oral administration of absolute ethanol. The volume of ethanol administered was typically 0.2 mL per animal. Ethanol induces severe hemorrhagic lesions in the gastric mucosa, providing a measurable outcome for the assessment of gastroprotective agents.

Drug Administration

The test compound, (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, and the reference drug, carbenoxolone, were suspended in 0.5% Tween 80. These were administered orally to the mice at the doses specified in the table one hour prior to the administration of ethanol. The control group received the vehicle (0.5% Tween 80) only.

Assessment of Gastric Lesions

One hour after the ethanol administration, the mice were euthanized. Their stomachs were removed, opened along the greater curvature, and rinsed with saline to visualize the gastric mucosa. The area of the hemorrhagic lesions in the stomach was then measured in mm².

Statistical Analysis

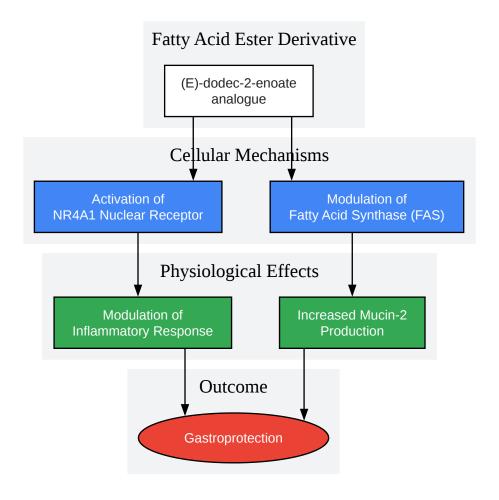
The gastroprotective effect was calculated as the percentage of inhibition of the ulcerated area in the treated groups compared to the vehicle control group. The statistical significance of the results was determined using the Kruskal-Wallis test followed by Dunn's multiple comparison test, with a p-value of ≤ 0.05 considered significant.

Visualizations

Proposed Signaling Pathway for Gastroprotection

The precise signaling pathway for the gastroprotective effect of **(E)-dodec-2-enoate** and its analogues is not fully elucidated. However, the available evidence suggests a mechanism independent of nitric oxide, prostaglandins, and sulfhydryl groups. A plausible hypothetical pathway involves the modulation of nuclear receptors and enhancement of the mucosal barrier.





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Caption: Hypothetical signaling pathway for the gastroprotective effect of **(E)-dodec-2-enoate** analogues.

Experimental Workflow

The following diagram illustrates the workflow of the in vivo experiment to assess the gastroprotective activity of the test compounds.



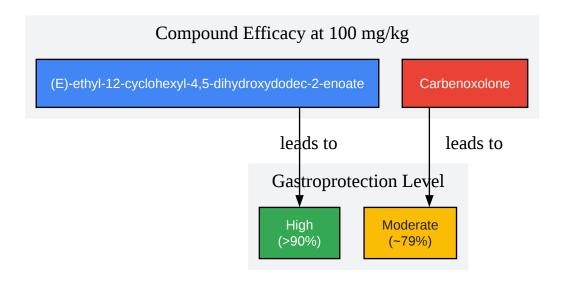
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Caption: Workflow of the ethanol-induced gastric lesion experiment in mice.

Comparative Efficacy

The following diagram provides a logical representation of the comparative gastroprotective efficacy based on the experimental data.



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Caption: Comparative gastroprotective efficacy at the highest tested dose.

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